![molecular formula C11H10F3NO2S B2477212 (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 295313-71-2](/img/structure/B2477212.png)
(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis analysis of this compound is not directly available from the search results. It’s important to note that the synthesis of a compound can depend on various factors including the starting materials, reaction conditions, and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its atomic arrangement and chemical bonds. Unfortunately, specific information on the molecular structure of “(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid” is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving “(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid” are not explicitly mentioned in the search results. Chemical reactions can provide insights into the reactivity and functionality of a compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as melting point, boiling point, solubility, and chemical stability. Unfortunately, specific physical and chemical properties for “(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid” are not available in the search results .Scientific Research Applications
- 4-(Trifluoromethyl)benzeneboronic acid is a versatile reagent in cross-coupling reactions. It participates in Suzuki-Miyaura and related coupling reactions, allowing the introduction of the trifluoromethyl group into organic molecules. These reactions are essential for the synthesis of pharmaceuticals, agrochemicals, and materials .
- Researchers employ 4-(trifluoromethyl)benzeneboronic acid to N-arylate imidazoles and amines. This process involves copper-exchanged fluorapatite and enables the construction of complex molecular structures .
- The compound is utilized in microwave-promoted cross-coupling reactions with acid chlorides. This strategy leads to the formation of aryl ketones, which find applications in drug discovery and materials science .
- A novel radical-based functionalization approach employs 4-(trifluoromethyl)phenylboronic acid. Researchers graft this compound onto commercially obtained plasma-synthesized multi-layer graphitic material (MLG). The resulting functionalized MLG holds promise for various applications, including energy storage and catalysis .
- The trifluoromethyl group plays a crucial role in pharmaceuticals. Researchers explore its incorporation into drug molecules to enhance bioactivity, metabolic stability, and pharmacokinetics. 4-(Trifluoromethyl)phenylboronic acid serves as a valuable building block in these endeavors .
- 4-(Trifluoromethyl)phenylhydrazine, a derivative of this compound, serves as an important raw material and intermediate in organic synthesis. It finds applications in pharmaceuticals, agrochemicals, and dyestuffs .
Cross-Coupling Reactions
N-Arylation of Imidazoles and Amines
Microwave-Promoted Arylation
Functionalization of Graphitic Materials
Pharmaceutical Synthesis
Organic Synthesis and Intermediates
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXKNSQXIDNVDV-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
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